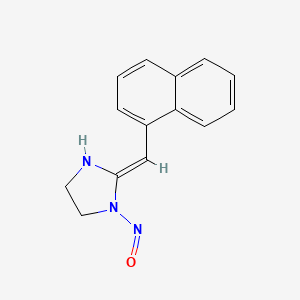
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride is a deuterated derivative of piperazine, a compound commonly used in medicinal chemistry. The presence of deuterium atoms in the molecule can significantly alter its pharmacokinetic properties, making it a subject of interest in drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride typically involves the deuteration of piperazine followed by the introduction of the acetic acid moiety. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, followed by purification steps to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity. The molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperazine: The non-deuterated parent compound.
Deuterated Piperazine Derivatives: Other deuterated analogs with different substitution patterns.
Uniqueness
The uniqueness of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride lies in its specific deuteration pattern, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C6H14Cl2N2O2 |
|---|---|
分子量 |
225.14 g/mol |
IUPAC名 |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; |
InChIキー |
VRHFOVPTDPQEMN-VHGLFXLXSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)O)([2H])[2H])[2H].Cl.Cl |
正規SMILES |
C1CN(CCN1)CC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


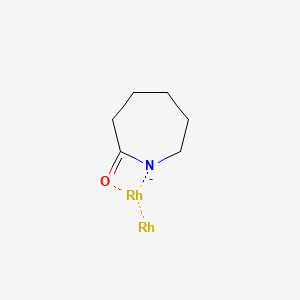
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
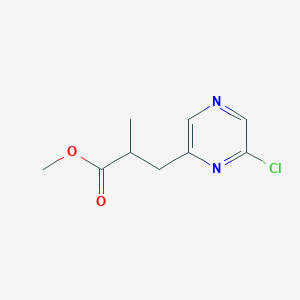


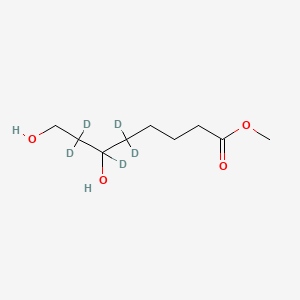
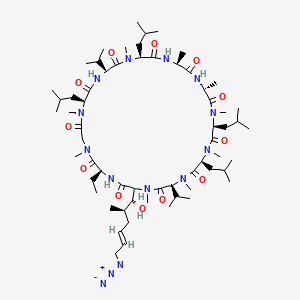

![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
